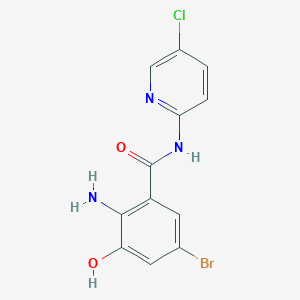
2-amino-5-bromo-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide
Cat. No. B8277818
M. Wt: 342.57 g/mol
InChI Key: XLHPGCUCWKMYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786106B2
Procedure details


2-Amino-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide (5.27 g) was dissolved in 60 ml of N,N-dimethylformamide and the solution was stirred at −15° C. N-Bromosuccinimide (3.56 g) was added thereto by dividing into four with an interval of 5 minutes each and the mixture was stirred at −15° C. for 1.5 hours. Then more 0.36 g of N-bromosuccinimide was added thereto, the mixture was stirred at −15° C. for 2 hours, then 120 ml of water and 120 ml of ethyl acetate were added thereto and the mixture was stirred at room temperature for 10 minutes. The resulting precipitate was filtered through Celite and an organic layer in the filtrate was collected while an aqueous layer was further extracted with ethyl acetate. Active carbon powder (2.6 g) was added to the resulting organic layer and the mixture was stirred for 15 minutes and filtered through Celite. The filtrate was washed with water and dried over anhydrous sodium sulfate, the solvent was evaporated in vacuo and the residue was dried to give 5.70 g of 2-amino-5-bromo-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide.
Quantity
5.27 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)=[O:5].[Br:19]N1C(=O)CCC1=O.O.C(OCC)(=O)C>CN(C)C=O>[NH2:1][C:2]1[C:17]([OH:18])=[CH:16][C:15]([Br:19])=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.27 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC=C1O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.56 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.36 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at −15° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by dividing into four with an interval of 5 minutes
|
|
Duration
|
5 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at −15° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at −15° C. for 2 hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an organic layer in the filtrate was collected while an aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was further extracted with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Active carbon powder (2.6 g) was added to the resulting organic layer
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1O)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
